Methyl (3-amino-4-bromophenyl)carbamate

Description

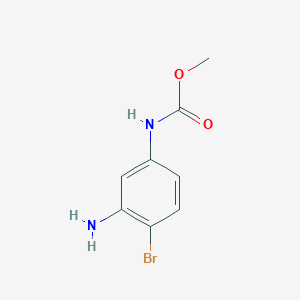

Methyl (3-amino-4-bromophenyl)carbamate is a carbamate derivative featuring a brominated aromatic ring substituted with an amino group. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility. This compound’s structure includes a methyl carbamate group (-O(CO)NHCH₃) attached to a 3-amino-4-bromophenyl moiety, which confers unique reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl N-(3-amino-4-bromophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJZAGNIPMKYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3-amino-4-bromophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-bromophenol with methyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-amino-4-bromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl carbamates depending on the nucleophile used.

Oxidation and Reduction: Products include nitro derivatives or reduced amines.

Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Methyl (3-amino-4-bromophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (3-amino-4-bromophenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| Methyl (3-amino-4-bromophenyl)carbamate | N/A | C₈H₈BrN₂O₂ | Amino, bromo, methyl carbamate | Bromophenyl core with amino substitution |

| tert-Butyl (3-amino-4-bromophenyl)carbamate | 885270-70-2 | C₁₁H₁₅BrN₂O₂ | Amino, bromo, tert-butyl carbamate | tert-Butyl group enhances lipophilicity |

| Methyl (3-hydroxyphenyl)-carbamate | 13683-89-1 | C₈H₈NO₃ | Hydroxyl, methyl carbamate | Hydroxyl group increases polarity |

| Carbendazim | 10605-21-7 | C₉H₉N₃O₂ | Benzimidazole, methyl carbamate | Heterocyclic benzimidazole core |

Key Observations:

- Hydroxyl vs. Amino/Bromo: Methyl (3-hydroxyphenyl)-carbamate (13683-89-1) lacks bromine and amino groups, resulting in higher polarity and distinct reactivity (e.g., hydrogen bonding via -OH) .

- Carbendazim : This fungicide contains a benzimidazole ring, enhancing hydrolytic stability and environmental persistence compared to simpler aryl carbamates .

Physicochemical Properties

Available data from the evidence highlights:

Notes:

- Carbendazim’s benzimidazole ring contributes to its hydrolytic stability and agricultural utility, whereas simpler carbamates may degrade faster .

Biological Activity

Methyl (3-amino-4-bromophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and halogen bonding. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom enhances the compound's reactivity and specificity towards certain targets.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to receptors influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various pathogens.

- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at low concentrations, indicating its potential as an antibacterial agent.

-

Anticancer Studies :

- In vitro studies showed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10-20 µM, suggesting moderate potency compared to established chemotherapeutics.

- Mechanistic Insights :

Table 1: Biological Activity Summary

Table 2: Inhibition Potency

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 10-20 | Cancer cell lines |

| Standard Chemotherapeutic Agent | 5-15 | Cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.